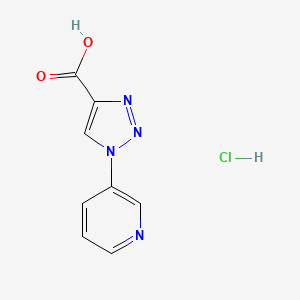

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride

Description

Properties

Molecular Formula |

C8H7ClN4O2 |

|---|---|

Molecular Weight |

226.62 g/mol |

IUPAC Name |

1-pyridin-3-yltriazole-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H6N4O2.ClH/c13-8(14)7-5-12(11-10-7)6-2-1-3-9-4-6;/h1-5H,(H,13,14);1H |

InChI Key |

VBZGTAIQYBLIEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2C=C(N=N2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of human error .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the development of enzyme inhibitors and probes for biological studies.

Medicine: Investigated for its potential as an anti-cancer and anti-inflammatory agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural differences and biological activities of 1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride and analogous compounds:

Physicochemical Properties

- Solubility : Hydrochloride salts (e.g., 1-(pyridin-3-yl)-triazole-4-carboxylic acid HCl) improve aqueous solubility, critical for in vivo applications .

- Acidity : The pKa of the carboxylic acid group is lowered by electron-withdrawing triazole and aryl substituents, reducing cell permeability but enhancing target binding in specific cases .

Comparative Advantages and Limitations

- 1-(Pyridin-3-yl)-triazole-4-carboxylic acid HCl : Advantages include enhanced solubility and modular synthesis for derivatization. Limitations include moderate activity compared to amide derivatives.

- Thiazol-2-yl Analogs : Higher activity due to zwitterionic character but synthetically challenging.

- CF₃-Substituted Derivatives : Potent but may exhibit off-target effects due to strong electron withdrawal.

Biological Activity

1-(Pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This triazole derivative exhibits potential as an anticancer agent, antimicrobial agent, and inhibitor of various enzymes. The following sections provide a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyridine ring attached to a triazole moiety, which is known for its ability to form coordination complexes with metal ions and interact with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties . In vitro studies assessed its cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that the compound significantly inhibited cell proliferation in several types of cancer cells, including breast and leukemia cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| K562 (Leukemia) | 10.8 | Inhibition of cell cycle progression |

| A549 (Lung) | 15.0 | Disruption of mitochondrial function |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Studies indicate that it possesses activity against various bacterial strains and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with nucleic acid synthesis.

Table 2: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

Structure-Activity Relationships (SAR)

The SAR studies on triazole derivatives indicate that modifications on the pyridine ring and the carboxylic acid group can significantly influence biological activity. Substituents on the pyridine ring have been shown to enhance anticancer efficacy and selectivity towards specific cancer types.

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study published in Biopolymers and Cell evaluated the anticancer efficacy of various triazole derivatives including this compound in breast cancer models. The compound demonstrated a dose-dependent reduction in tumor growth when administered in vivo.

Case Study 2: Synergistic Effects with Chemotherapeutics

Another investigation explored the potential synergistic effects of combining this triazole derivative with established chemotherapeutic agents like doxorubicin. The combination therapy resulted in enhanced cytotoxicity compared to monotherapy, suggesting a promising avenue for future therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.